3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

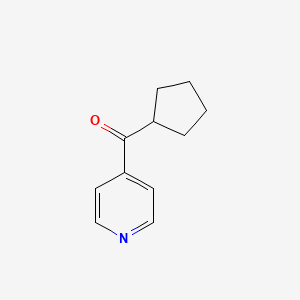

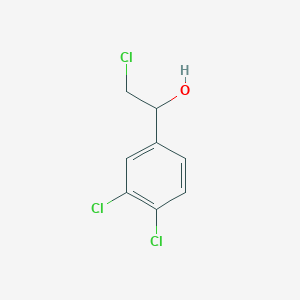

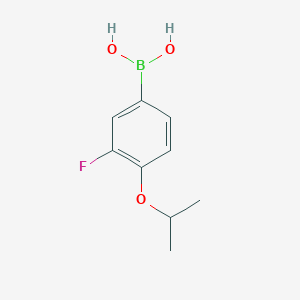

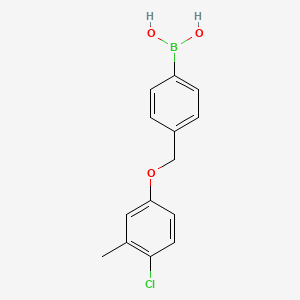

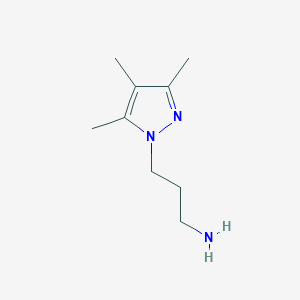

The compound “3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-amine” is a heterocyclic organic compound . It has a molecular weight of 167.26 and a molecular formula of C9H17N3 . The IUPAC name for this compound is 3-(3,4,5-trimethylpyrazol-1-yl)propan-1-amine .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES string: CC1=C(N(N=C1C)CCCN)C . This indicates that the compound contains a pyrazole ring with three methyl groups attached, along with a propylamine group .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 167.26 and a molecular formula of C9H17N3 . The compound has 2 hydrogen bond acceptors and 1 hydrogen bond donor .Scientific Research Applications

Pharmaceutical Research: Antileishmanial and Antimalarial Activities

Pyrazole derivatives, including 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-amine, have shown promising results in the treatment of tropical diseases such as leishmaniasis and malaria . These compounds have been synthesized and their structures verified through techniques like FTIR and NMR. In vitro and in vivo studies have demonstrated significant antipromastigote and antimalarial activities, suggesting potential as pharmacophores for developing new treatments .

Material Science: Fluorescence Properties

The fluorescence properties of pyrazole derivatives make them suitable for applications in material science . These compounds can exhibit different colors in various solvents, which is valuable for creating fluorescent materials with potential uses in organic electronics, such as photoluminescent materials and laser dyes .

Catalysis: Green Chemistry

Pyrazole compounds have been utilized as catalysts in chemical reactions, offering a metal-free and acid-base-free catalysis option . This aligns with the principles of green chemistry, providing a more environmentally friendly approach to synthesis .

Analytical Chemistry: Metal Ion Detection

Specific pyrazole derivatives have been employed as metal ion fluorescent probes due to their excellent selectivity, particularly for detecting silver ions . This application is crucial in analytical chemistry for monitoring and quantifying metal ions in various samples.

Agricultural Chemistry: Pesticides and Growth Regulators

Derivatives of pyrazole have been used in agriculture as insecticides, fungicides, and plant growth regulators . Their synthesis and characterization are of interest due to their potential to improve crop protection and productivity.

Textile Industry: Fluorescent Whitening Agents

In the textile industry, triarylpyrazoline compounds, which can be synthesized from pyrazole derivatives, serve as fluorescent whitening agents . These agents are used to enhance the brightness and appearance of fabrics.

Medicinal Chemistry: Diverse Pharmacological Effects

Pyrazole-bearing compounds exhibit a wide range of pharmacological effects, including antibacterial, anticancer, anticonvulsant, antidepressant, and anti-inflammatory activities . This versatility makes them valuable targets for medicinal chemistry research.

Explosives Research: High-Performance, Low-Sensitivity Compounds

Research into pyrazole derivatives has also extended to the development of high-energy compounds with applications in explosives . These compounds are synthesized to achieve a balance between high performance and low sensitivity, making them safer alternatives for explosive materials.

Mechanism of Action

It’s worth noting that pyrazole derivatives, which this compound is a part of, are known for their diverse pharmacological effects including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name |

3-(3,4,5-trimethylpyrazol-1-yl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-7-8(2)11-12(9(7)3)6-4-5-10/h4-6,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUTVJNXEQREHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)CCCN)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90543991 |

Source

|

| Record name | 3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-amine | |

CAS RN |

69980-77-4 |

Source

|

| Record name | 3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.